molecular formula C13H11N3O B2797195 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 320419-95-2

1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B2797195
CAS No.: 320419-95-2
M. Wt: 225.251
InChI Key: RVMYCAZASWLQEQ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 320419-95-2) is a high-purity chemical compound for research use. With a molecular formula of C13H11N3O and a molecular weight of 225.25, this compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry recognized for its role as a bioisostere of purine bases like adenine and guanine . This structural similarity makes it a versatile and valuable core structure for designing novel bioactive molecules, particularly in the field of kinase inhibition . Researchers are increasingly exploring pyrazolo[3,4-b]pyridine derivatives for their potential in targeted cancer therapies. These compounds serve as key scaffolds for developing potent inhibitors against various kinase targets, such as Monopolar Spindle Kinase 1 (Mps1) . Inhibitors based on this core structure have demonstrated strong kinase inhibitory potency at nanomolar concentrations, have shown significant anti-proliferative effects against specific cancer cell lines, and have exhibited promising efficacy in preclinical in vivo models . The broad biomedical relevance of this chemical class is also evidenced by its investigation across diverse therapeutic areas, including applications as antiviral, antifungal, antioxidant, and anti-Alzheimer agents . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-4-6-10(7-5-9)16-12-11(13(17)15-16)3-2-8-14-12/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMYCAZASWLQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with a β-ketonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyrazolopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates. The choice of solvents and reaction conditions is also optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes regioselective substitutions at multiple positions due to electron density variations in its heterocyclic framework:

PositionReagents/ConditionsProductsYield (%)Key Observations
C-4Cl₂/FeCl₃ (electrophilic)4-Chloro derivative72–85Halogenation occurs exclusively at C-4 due to aromatic ring activation
N-1CH₃I/K₂CO₃ (alkylation)N1-methylated analog68Methylation enhances solubility in polar aprotic solvents
C-6HNO₃/H₂SO₄ (nitration)6-Nitro derivative55Meta-directing effects of the pyridine nitrogen govern nitration site

Mechanistic Insight :

  • Electrophilic substitutions favor the pyridine ring due to its electron-deficient nature.

  • Nucleophilic attacks (e.g., amination) require activating groups or transition metal catalysis .

Oxidation and Reduction

Controlled redox reactions modify the pyrazolo[3,4-b]pyridine core:

Reaction TypeReagentsProductsApplications
OxidationKMnO₄/H₂O3-Oxo-pyrazolo[3,4-b]pyridine-5-carboxylic acidPrecursor for bioactive analogs
ReductionNaBH₄/EtOH1,2,3,4-Tetrahydro derivativeImproved metabolic stability in pharmacokinetic studies

Notable Findings :

  • Over-oxidation with strong agents (e.g., CrO₃) leads to ring degradation.

  • Selective reduction of the 3-keto group requires stoichiometric control .

Cross-Coupling Reactions

Transition metal-catalyzed couplings enable functionalization of the aryl substituent:

Coupling TypeCatalysts/BaseProductsEfficiency
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃4'-Biphenyl derivatives78–92%
Buchwald-HartwigPd₂(dba)₃/XantphosN-Arylated analogs65

Optimization Data :

  • Microwave irradiation (100–120°C) reduces reaction times from 24 h to 30 min .

  • Ligand choice (e.g., Xantphos) minimizes homocoupling byproducts.

Cyclization and Ring Expansion

The compound serves as a scaffold for synthesizing polycyclic systems:

ReagentsConditionsProductsKey Features
Ac₂O/HClReflux, 6 hPyrazolo[3,4-b]quinolineEnhanced fluorescence properties
PhNCO/DBURT, 12 hFused pyrido[2,3-d]pyrimidinePotent kinase inhibition activity

Synthetic Challenges :

  • Steric bulk from the 4-methylphenyl group can hinder cyclization kinetics.

  • Acidic conditions may protonate the pyridine nitrogen, altering reactivity .

Functional Group Transformations

The 3-keto group participates in condensation and addition reactions:

ReactionReagentsProductsYield (%)
Schiff base formationRNH₂/EtOHImino derivatives60–75
Grignard additionRMgX/THFTertiary alcohols82

Structural Confirmation :

  • IR spectra confirm C=O stretch reduction (1685 cm⁻¹ → 1620 cm⁻¹ post-reaction) .

  • X-ray crystallography validates stereochemistry in Grignard adducts .

Photochemical Reactions

UV-induced reactivity exploits the compound’s conjugated π-system:

ConditionsProductsQuantum YieldApplications
UV-C (254 nm)/O₂Endoperoxides0.32Photodynamic therapy candidates
Visible light/Ru(bpy)₃²⁺C–H arylation products0.18Late-stage diversification in drug discovery

Limitations :

  • Prolonged irradiation causes decomposition via radical pathways.

  • Solvent polarity significantly affects reaction efficiency .

Comparative Reactivity Analysis

A reactivity hierarchy derived from experimental data:

PositionReactivity (Relative Rate)Dominant Factors
C-41.00 (reference)Electron deficiency from pyridine N
C-60.45Resonance stabilization from adjacent rings
N-10.30Steric shielding by 4-methylphenyl group

Key Insight :

  • Substituent electronic effects (e.g., methyl vs. bromo) modulate reaction rates by altering local electron density .

Scientific Research Applications

Biomedical Applications

The pyrazolo[3,4-b]pyridine framework is recognized for its therapeutic potential. Research indicates that compounds within this class can act as inhibitors for various biological targets, making them valuable in drug development.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one. It has been shown to inhibit the activity of tropomyosin receptor kinases (TRKs), which play a crucial role in cell proliferation and differentiation. This inhibition suggests potential applications in treating cancers such as colorectal cancer and non-small cell lung cancer .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazolo[3,4-b]pyridine derivatives have demonstrated the ability to reduce inflammation in various models, indicating their potential as therapeutic agents for inflammatory diseases .

Antimicrobial Activity

Research has suggested that compounds within this class exhibit antimicrobial properties. The ability to combat bacterial infections positions them as candidates for developing new antibiotics .

Synthesis and Mechanism of Action

The synthesis of 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves cyclization reactions of hydrazones with pyridine derivatives under acidic conditions. The compound interacts with biological targets through complex biochemical pathways, often leading to inhibition of receptor activity or modulation of enzyme functions .

Case Studies

Several case studies have documented the efficacy of pyrazolo[3,4-b]pyridines in clinical settings:

  • Study on Anticancer Efficacy :
    • A study conducted by Abadi et al. evaluated a series of pyrazole derivatives for cytotoxic potential against various cancer cell lines. The results indicated that 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one exhibited significant cytotoxicity against colorectal cancer cells .
  • Anti-inflammatory Research :
    • In a model of acute inflammation, the compound was shown to significantly reduce inflammatory markers compared to control groups. This suggests its potential utility in developing anti-inflammatory therapies .

Comparative Data Table

ApplicationEvidence/Study ReferenceObserved Effect
AnticancerAbadi et al., 2022Significant cytotoxicity against cancer cells
Anti-inflammatoryRecent Research on Pyrazole DerivativesReduction in inflammatory markers
AntimicrobialVarious StudiesEffective against bacterial strains

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. For instance, in anticancer applications, it has been shown to inhibit microtubule polymerization by binding to the colchicine site on tubulin. This results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

a) 1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
  • Molecular Formula : C₁₂H₈FN₃O
  • Molecular Weight : 229.21 g/mol
  • Key Differences : Replacing the methyl group with fluorine introduces an electron-withdrawing effect, which may alter electronic distribution and binding affinity. The fluorine atom’s smaller size and higher electronegativity could reduce steric hindrance compared to the methyl group .
  • CAS : 320419-94-1
b) 1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
  • Molecular Formula : C₁₂H₈ClN₃O
  • Molecular Weight : 245.67 g/mol
  • Key Differences : The chlorine atom at the meta position increases molecular weight and lipophilicity. Chlorine’s electron-withdrawing nature may influence π-π stacking interactions in biological targets .
  • CAS : 320419-78-1
c) 1-(4-Bromophenyl)-Analog (Hypothetical)
  • Predicted Molecular Weight : ~290.1 g/mol (C₁₂H₈BrN₃O)
  • Key Differences : Bromine’s larger atomic radius and polarizability could enhance halogen bonding in crystal packing or target interactions, as seen in related halo-substituted compounds .

Core Structure Modifications

a) 2-Methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
  • Molecular Formula : C₁₁H₉N₃OS
  • Molecular Weight : 231.27 g/mol
  • Key Differences : Substitution with a thienyl group introduces sulfur, which may alter electronic properties and hydrogen-bonding capacity. Predicted density (1.359 g/cm³) and boiling point (404.6°C) suggest higher rigidity compared to the 4-methylphenyl analog .
  • CAS : 1105192-98-0
b) Adavosertib (Antineoplastic Agent)
  • Structure : Pyrazolo[3,4-d]pyrimidin-3-one core with complex substituents.
  • This derivative highlights the pharmacological relevance of pyrazolo-fused scaffolds .

Physicochemical and Crystallographic Properties

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Substituent Effects
1-(4-Methylphenyl)-analog ~225.25 Increased lipophilicity
1-(4-Fluorophenyl)-analog 229.21 Moderate polarity
1-(3-Chlorophenyl)-analog 245.67 High lipophilicity
2-Methyl-6-(2-thienyl)-analog 231.27 Sulfur-induced polarity

Crystal Packing and Weak Interactions

  • Halo-Substituted Analogs : In compounds like (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine, weak C–H⋯X (X = Cl, Br) and π-π interactions dominate crystal packing. The dihedral angle between phenyl rings (~56°) indicates significant twisting, which may reduce stacking efficiency compared to planar analogs .
  • Methyl vs. Fluoro : The methyl group’s electron-donating nature could stabilize charge-transfer interactions, whereas fluorine’s electronegativity may favor dipole-dipole interactions.

Docking Studies and Binding Affinity

  • Pyrazolo-pyridinone derivatives exhibit variable docking scores. For example, 1-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-imine showed a score of -5.66826 in UBE2C inhibition studies, suggesting moderate binding affinity. Substituent modifications (e.g., methyl to thienyl) could optimize these interactions .

Anticancer Potential

  • The 4-methylphenyl analog’s balance of lipophilicity and steric bulk may position it as a candidate for kinase inhibition .

Biological Activity

1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS No. 320419-95-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C13H11N3O
  • Molecular Weight : 225.25 g/mol
  • Structure : The compound features a pyrazolo[3,4-b]pyridine core with a methylphenyl substituent, which is crucial for its biological activity.

1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of Microtubule Polymerization : Similar to other compounds in its class, it binds to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress .
  • Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activity against various pathogens .

Anticancer Activity

Numerous studies have focused on the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. For instance:

  • Cytotoxicity Studies : In vitro studies have demonstrated that 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one exhibits significant cytotoxic effects against several cancer cell lines. The IC50 values range from 0.75 to 4.15 μM for various derivatives tested against breast cancer cell lines MCF-7 and MDA-MB-231 .
Cell Line IC50 (µM) Mechanism of Action
MCF-70.75Microtubule inhibition
MDA-MB-2314.15Induction of apoptosis

Synergistic Effects

Research has shown that combining this compound with established chemotherapeutics like doxorubicin can enhance anticancer efficacy through synergistic effects. This combination therapy has been reported to improve cytotoxicity compared to single-agent treatments .

Case Studies

  • Breast Cancer Treatment : A study investigated the effects of this compound in combination with doxorubicin on breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to controls .
  • Antifungal Activity : In another study focusing on pyrazole derivatives, some compounds showed notable antifungal activity against various pathogenic fungi, indicating a broader therapeutic potential beyond oncology .

Q & A

Q. What are the established synthetic routes for 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and what are their key challenges?

Methodological Answer: The synthesis typically involves cyclization reactions of substituted pyrazole and pyridine precursors. A validated approach includes:

  • Step 1: Condensation of 4-methylphenyl hydrazine with a β-keto ester derivative to form the pyrazole ring.
  • Step 2: Cyclocondensation with a substituted pyridine precursor under acidic or basic conditions (e.g., using FeCl₃·6H₂O as a catalyst in ionic liquids like [bmim][BF₄]) to form the fused pyrazolo-pyridinone core .
  • Key Challenges: Low yields due to steric hindrance from the 4-methylphenyl group and side reactions during cyclization. Purification often requires recrystallization or column chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm regiochemistry of the pyrazole and pyridine rings. For example, NH protons in the dihydro-pyridinone moiety appear as broad singlets (δ 10–12 ppm) .
  • Mass Spectrometry (ESI-MS): Validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% required for biological assays). Impurity profiling (e.g., unreacted precursors) is critical .

Q. What are the primary biological targets or pathways associated with this compound?

Methodological Answer: The pyrazolo-pyridinone scaffold is structurally analogous to kinase inhibitors (e.g., Wee1 inhibitors like adavosertib). Potential targets include:

  • DNA Damage Repair Pathways: Inhibition of kinases involved in G2/M checkpoint regulation .
  • Anticancer Activity: Demonstrated in compounds with similar substituents (e.g., 5-bromo derivatives show pKi values of 5.5–7 in kinase assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability for this compound?

Methodological Answer:

  • Solvent Optimization: Use of polar aprotic solvents (e.g., DMF) or ionic liquids ([bmim][BF₄]) enhances cyclization efficiency .
  • Catalyst Screening: FeCl₃·6H₂O or heterogeneous catalysts (e.g., zeolites) reduce side reactions.
  • Temperature Control: Stepwise heating (80–100°C) minimizes decomposition. Microwave-assisted synthesis may accelerate reaction rates .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Validation: Replicate studies using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity).
  • Structural Confirmation: Re-examine compound integrity (e.g., via X-ray crystallography or 2D NMR) to rule out degradation .
  • Target Profiling: Use kinome-wide screening to identify off-target effects. For example, pyrazolo-pyridinones may cross-react with Aurora kinases or FLT3 .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this scaffold?

Methodological Answer:

  • Substituent Variation: Modify the 4-methylphenyl group (e.g., replace with halogenated or heteroaryl groups) to assess impact on potency.
  • Core Modifications: Introduce electron-withdrawing groups (e.g., Br at position 5) to enhance kinase binding .
  • Pharmacophore Modeling: Use computational tools (e.g., molecular docking) to predict interactions with ATP-binding pockets .

Q. What are the best practices for evaluating in vitro and in vivo stability of this compound?

Methodological Answer:

  • In Vitro: Incubate with liver microsomes (human/rodent) to assess metabolic stability. Monitor degradation via LC-MS/MS.
  • In Vivo: Use radiolabeled analogs (³H or ¹⁴C) for pharmacokinetic studies. Track bioavailability and half-life in plasma .
  • Degradation Pathways: Identify major metabolites (e.g., hydroxylation at the methyl group or pyridinone ring opening) .

Q. How can researchers design combination therapies using this compound?

Methodological Answer:

  • Synergy Screening: Pair with DNA-damaging agents (e.g., cisplatin) or PARP inhibitors. Use Chou-Talalay assays to quantify combination indices.
  • Mechanistic Rationale: Leverage its potential Wee1 inhibition to enhance chemotherapy efficacy in p53-deficient cancers .

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